![molecular formula C57H108O6 B8091939 2-Oleoyldistearin](/img/structure/B8091939.png)
2-Oleoyldistearin
Overview
Description
2-Oleoyldistearin is a useful research compound. Its molecular formula is C57H108O6 and its molecular weight is 889.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oleoyldistearin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oleoyldistearin including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
OLEX2 Software Application : OLEX2, a software for determining, visualizing, and analyzing molecular crystal structures, may have applications in studying the crystallographic properties of compounds like 2-Oleoyldistearin (Dolomanov et al., 2009).
Phospholipid Membrane Study : Research on the molecular organization in phospholipid membranes, using molecules like 1-oleoyl-2-stearoylphosphatidylcholine, may provide insights relevant to the behavior of 2-Oleoyldistearin in similar environments (Soni et al., 2009).
Nutritional Absorption Research : A study on the absorption of fats and nutrients in rats indicated that the positional distribution of fatty acids in triacylglycerols, similar to 2-Oleoyldistearin, can significantly impact absorption rates (Brink et al., 1995).
Nucleation in Cocoa Butter : Research on the nucleation of 2-oleodistearin on tristearin surfaces can inform the production and tempering processes in the chocolate industry (Co et al., 2019).
Fatty Acid Distribution in Fats : A study on the distribution of fatty acids in glycerides of animal and vegetable fats, including 2-Oleoyldistearin, provided insights into the structure of naturally occurring triglycerides (Mattson & Lutton, 1958).
Dyslipidemia and Diabetes Study : Research on lipid composition changes in apolipoprotein-B-containing lipoproteins in women with type 2 diabetes can be related to the effects of different fatty acid compositions like 2-Oleoyldistearin (Ståhlman et al., 2012).
properties
IUPAC Name |
[3-octadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLADLVPSYELCA-KDJFERLWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Oleoyldistearin | |
CAS RN |
2846-04-0 | |
Record name | Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40.5 - 42.5 °C | |
Record name | Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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